molecular formula C22H27NO6 B4094598 oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine

oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine

Cat. No.: B4094598
M. Wt: 401.5 g/mol
InChI Key: XVNIAVULXVEKNQ-UHFFFAOYSA-N
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Description

Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is a complex organic compound that combines the properties of oxalic acid and a substituted cyclopentanamineIt is a white crystalline solid that forms a colorless solution in water . The compound N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is a derivative of cyclopentanamine, which is modified with a phenoxyphenoxypropyl group, adding unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine involves multiple steps:

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidation of carbohydrates such as glucose with nitric acid or the heating of sodium formate with an alkali catalyst . The production of N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: The compound can be reduced to formic acid under specific conditions.

    Substitution: The phenoxyphenoxypropyl group in N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets. Oxalic acid can act as a chelating agent, binding to metal ions and affecting their availability in biological systems . The phenoxyphenoxypropyl group may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium Oxalate: A salt of oxalic acid used in various industrial applications.

    Calcium Oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is unique due to the combination of oxalic acid’s chelating properties and the specific interactions of the phenoxyphenoxypropyl group with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2.C2H2O4/c1-2-10-18(11-3-1)23-20-13-6-12-19(16-20)22-15-7-14-21-17-8-4-5-9-17;3-1(4)2(5)6/h1-3,6,10-13,16-17,21H,4-5,7-9,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNIAVULXVEKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine
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